Pyridinium, 2-ethenyl-1-methyl-, iodide
Overview
Description
Pyridinium, 2-ethenyl-1-methyl-, iodide: is a pyridinium salt with the molecular formula C8H10IN. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a vinyl group (ethenyl) and a methyl group attached to the nitrogen atom of the pyridinium ring, with iodide as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 2-ethenyl-1-methyl-, iodide typically involves the alkylation of 2-vinylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for pyridinium salts often involve similar alkylation reactions but on a larger scale. The choice of solvent and reaction conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 2-ethenyl-1-methyl-, iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Oxidation: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium halides or potassium cyanide in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Chemistry: Pyridinium, 2-ethenyl-1-methyl-, iodide is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, pyridinium salts are studied for their potential antimicrobial and anticancer properties. They are also used in the development of gene delivery systems due to their ability to interact with nucleic acids .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including as cholinesterase inhibitors and antimalarial agents .
Industry: In the industrial sector, pyridinium salts are used as ionic liquids and catalysts in various chemical processes. They are also employed in materials science for the development of novel materials with unique properties .
Mechanism of Action
The mechanism of action of Pyridinium, 2-ethenyl-1-methyl-, iodide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death .
Comparison with Similar Compounds
- Pyridinium, 4-ethenyl-1-methyl-, iodide
- Pyridinium, 2-ethenyl-1-ethyl-, iodide
- Pyridinium, 2-ethenyl-1-methyl-, bromide
Comparison: Pyridinium, 2-ethenyl-1-methyl-, iodide is unique due to the presence of the iodide ion, which imparts distinct reactivity and properties compared to its bromide or chloride counterparts. The vinyl group also contributes to its unique chemical behavior, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-ethenyl-1-methylpyridin-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.HI/c1-3-8-6-4-5-7-9(8)2;/h3-7H,1H2,2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSYQDOPYSCJR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27555-46-0 | |
Details | Compound: Pyridinium, 2-ethenyl-1-methyl-, iodide (1:1), homopolymer | |
Record name | Pyridinium, 2-ethenyl-1-methyl-, iodide (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27555-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70512746 | |
Record name | 2-Ethenyl-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19916-89-3 | |
Record name | Pyridinium, 2-ethenyl-1-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19916-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethenyl-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium, 2-ethenyl-1-methyl-, iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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